REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH:9][C:10]([C:12]2[O:13][CH:14]=[CH:15][CH:16]=2)=[NH:11])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>C1(C)C=CC=CC=1>[Br:8][C:6]1[N:7]=[C:2]([Br:1])[C:3]2[N:4]([N:11]=[C:10]([C:12]3[O:13][CH:14]=[CH:15][CH:16]=3)[N:9]=2)[CH:5]=1 |f:1.2.3.4.5|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(N1)Br)NC(=N)C=1OC=CC1
|
Name
|
lead tetraacetate
|
Quantity
|
160 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Name
|
|
Quantity
|
940 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash column chromatography on silica (hexanes:EtOAc (5:1 to 3:1)) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C=2N(C1)N=C(N2)C=2OC=CC2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |